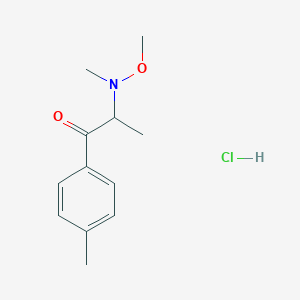
2-(Methoxy(methyl)amino)-1-(p-tolyl)propan-1-one,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-methoxy Mephedrone (hydrochloride) is an analytical reference standard categorized as a cathinone . Its chemical formula is C₁₂H₁₇NO₂•HCl, and its molecular weight is 243.7 g/mol .
- As a derivative of Mephedrone, it belongs to the class of synthetic stimulants known as cathinones . These compounds are structurally related to amphetamines and have psychoactive effects.
- N-methoxy Mephedrone (hydrochloride) is used primarily for research and forensic applications .
Preparation Methods
- The synthetic route for N-methoxy Mephedrone involves the methylation of Mephedrone (4-MMC) with methoxymethylamine. The reaction occurs at the nitrogen atom of the amine group, resulting in the formation of N-methoxy Mephedrone .
- Industrial production methods may vary, but the laboratory synthesis typically involves straightforward chemical reactions.
Chemical Reactions Analysis
- N-methoxy Mephedrone can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts.
- Major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
- N-methoxy Mephedrone has been studied in various fields:
Forensic Chemistry & Toxicology: Identification and detection of this compound in biological samples.
Medicine: Understanding its pharmacokinetics and potential therapeutic effects.
Neuroscience: Investigating its impact on neurotransmitter systems.
Pharmacology: Assessing its interactions with receptors and transporters.
Mechanism of Action
- The exact mechanism by which N-methoxy Mephedrone exerts its effects is not fully elucidated.
- It likely acts as a releasing agent for neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to increased synaptic levels and stimulating the central nervous system.
Comparison with Similar Compounds
- N-methoxy Mephedrone shares similarities with other cathinones, including Mephedrone (4-MMC), Methylone, and Methedrone.
- Its uniqueness lies in the methoxy group substitution, affecting its pharmacological properties.
Properties
CAS No. |
2703493-29-0 |
|---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
2-[methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)15-4;/h5-8,10H,1-4H3;1H |
InChI Key |
MLSCTVYJXHNWOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)N(C)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


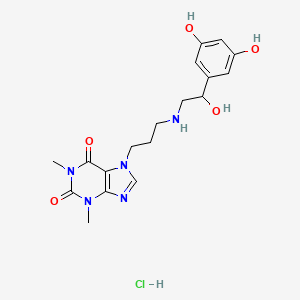
![3-Methyl-1-[2-pyridin-2-yl-6-[(2,3,4-trifluorophenoxy)methyl]pyrimidin-4-yl]azetidine-3-carbonitrile](/img/structure/B10775834.png)

![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(5-methoxy-4,6-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B10775848.png)
![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)
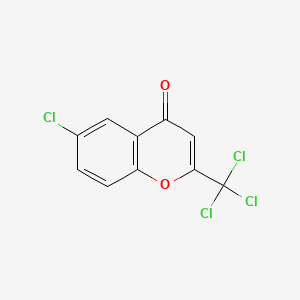
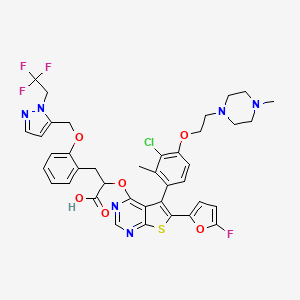

![9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol](/img/structure/B10775893.png)


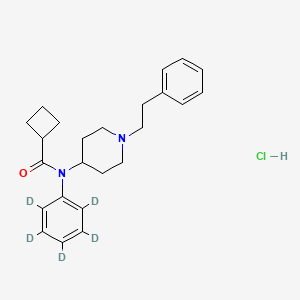
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10775921.png)
![(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775925.png)
